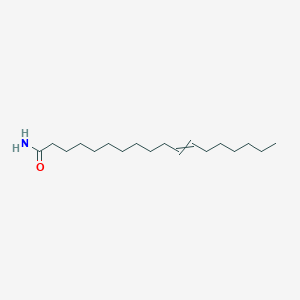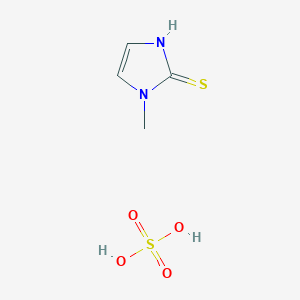![molecular formula C10H6F6N4O B14302425 Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 112608-25-0](/img/structure/B14302425.png)
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a complex organic compound characterized by the presence of an azido group and multiple trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- typically involves the reaction of benzamide with azido and trifluoromethyl-containing reagents. One common method involves the reaction of benzamide with trifluoroacetimidoyl chlorides in the presence of a base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitrobenzamide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling applications. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Benzamide, N-[2,2,2-trifluoro-1-[2-(2-methylphenyl)hydrazino]-1-(trifluoromethyl)ethyl]-
Uniqueness
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioconjugation. The multiple trifluoromethyl groups also contribute to its unique chemical properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
112608-25-0 |
|---|---|
Formule moléculaire |
C10H6F6N4O |
Poids moléculaire |
312.17 g/mol |
Nom IUPAC |
N-(2-azido-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H6F6N4O/c11-9(12,13)8(19-20-17,10(14,15)16)18-7(21)6-4-2-1-3-5-6/h1-5H,(H,18,21) |
Clé InChI |
YEEKJOKTGIDXDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


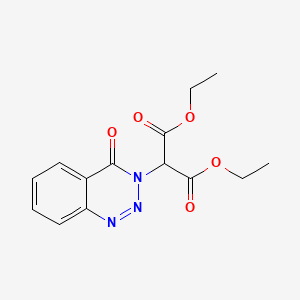

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)


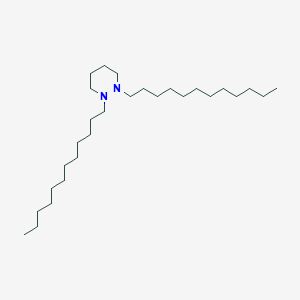
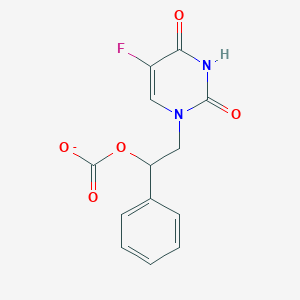
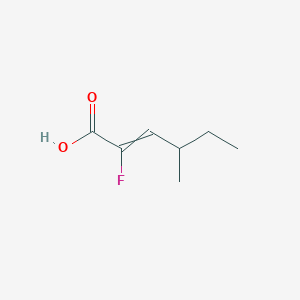

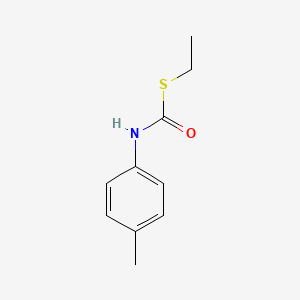
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
